molecular formula C21H17N5O2S B2359396 N-(4-acetylphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891117-38-7

N-(4-acetylphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2359396
CAS No.: 891117-38-7
M. Wt: 403.46
InChI Key: VRXHZZKQNHPAOM-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 4-acetylphenyl group linked via a thioether bridge to a [1,2,4]triazolo[4,3-b]pyridazine scaffold substituted with a phenyl group at position 5. The fused triazole-pyridazine core is associated with diverse biological activities, including kinase inhibition and DNA intercalation .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S/c1-14(27)15-7-9-17(10-8-15)22-20(28)13-29-21-24-23-19-12-11-18(25-26(19)21)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXHZZKQNHPAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-acetylphenol with a thiazole derivative. The process can include various steps such as acylation and cyclization to form the triazole and pyridazine rings. This multi-step synthesis is crucial for obtaining the desired pharmacological properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of similar triazole compounds. For instance, a related compound demonstrated significant inhibition of edema in animal models when compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The mechanism behind this activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process by mediating prostaglandin biosynthesis .

Table 1: Comparative Anti-inflammatory Activity

Compound NameED50 (µM)Comparison DrugED50 (µM)
This compoundTBDIndomethacin9.17
Similar Triazole Compound8.23Celecoxib0.04

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against a range of bacterial strains. The presence of the triazole ring is believed to enhance the interaction with microbial enzymes or receptors, leading to increased efficacy against pathogens .

The biological activity of this compound can be explained through several mechanisms:

  • COX Inhibition : Similar compounds have shown to inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins.
  • Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant properties that contribute to their anti-inflammatory effects by neutralizing free radicals.
  • Interaction with Cellular Pathways : The compound may modulate various signaling pathways involved in inflammation and immune response.

Case Studies

A notable study involving a related compound demonstrated its effectiveness in reducing inflammation in a rat model subjected to carrageenan-induced paw edema. The results showed a dose-dependent reduction in edema comparable to established NSAIDs .

Another investigation focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects that suggest potential therapeutic applications in treating infections .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(4-acetylphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LinePercent Growth Inhibition (PGI)
OVCAR-885.26%
NCI-H46075.99%
MDA-MB-23156.88%

These findings suggest that the compound may act as a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

In silico studies have indicated that this compound could serve as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking simulations have shown favorable binding interactions with the active site of 5-LOX, suggesting potential for therapeutic use in inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes:

  • Formation of the triazolopyridazine core.
  • Introduction of the thioacetamide linkage.
  • Acetylation of the phenyl group.

Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Insights

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • A study investigating the anticancer properties of triazole derivatives found that modifications to the triazole ring significantly impacted biological activity, suggesting that structural variations can enhance potency against specific cancer types .
  • Another research highlighted the role of sulfur-containing compounds in modulating inflammatory pathways, supporting the hypothesis that this compound may exhibit similar benefits .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Triazolo-Pyridazine Derivatives
  • 2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894037-84-4): Substituent: 4-chlorophenyl at pyridazine position 6.
  • 2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894049-45-7) :
    • Substituent: 4-methoxyphenyl at pyridazine position 6.
    • Key difference: Methoxy group provides electron-donating effects, which may reduce binding potency in kinase inhibition compared to the acetylphenyl group .
Triazolo-Thiadiazole and Triazino-Indole Derivatives
  • N-(4-Methylphenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26): Core: Triazino-indole system. Substituent: 4-bromophenyl. Activity: Demonstrated >95% purity but lacks reported IC50 values for kinase targets .
  • N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine :
    • Core: Pyridazine with pyrazole substitution.
    • Relevance: Highlights the importance of pyridazine in DNA intercalation, though activity varies with substituents .

Acetamide Substituent Variations

  • N-(4-Acetylphenyl)-2-(4-allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide (6a): Core: Non-fused triazole ring. Substituent: Allyl group at triazole position 3. Synthesis: Yielded via reflux in acetonitrile (4–8 hours, ~75% yield) .
  • N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide (891115-66-5) :
    • Substituent: Pyridin-3-yl and thiazine groups.
    • Relevance: Demonstrates modular design for optimizing solubility and target engagement .

Data Tables

Table 1: Structural Comparison of Triazolo-Pyridazine Derivatives

Compound ID Pyridazine Substituent Acetamide Substituent Key Feature
Target Compound 6-phenyl 4-acetylphenyl Electron-withdrawing acetyl group
894037-84-4 4-chlorophenyl H Chlorine enhances electrophilicity
894049-45-7 4-methoxyphenyl H Methoxy improves solubility

Preparation Methods

Annulation Methodology

The foundational work by Čuček and Verček establishes a robust protocol for triazolopyridazine synthesis via annulation reactions. For 6-phenyl derivatives, the procedure involves:

  • Starting material : Ethyl N-benzoylglycinate derivatives undergo cyclocondensation with hydrazine hydrate to form the triazole ring.
  • Pyridazine ring formation : Subsequent treatment with nitrous acid (HNO2) induces diazotization and ring closure, yielding the bicyclic system.

Key reaction parameters :

  • Temperature: 80–100°C in ethanol/water mixtures
  • Time: 12–24 hours for complete cyclization
  • Yield: 60–75% for analogous compounds

Functionalization at Position 3

Introduction of the sulfur-containing group at position 3 typically employs nucleophilic aromatic substitution (SNAr):

  • Chlorinated precursor : 3-Chloro-6-phenyl-triazolo[4,3-b]pyridazine serves as the electrophilic intermediate.
  • Thiolation : Treatment with thiourea in refluxing ethanol (78°C, 6 hours) generates the 3-mercapto derivative.

Characterization data :

  • IR: ν(S-H) ≈ 2550 cm⁻¹ (weak, broad)
  • ¹H NMR (DMSO-d6): δ 3.85 (s, 1H, SH)

Formation of the Thioacetamide Linkage

Nucleophilic Displacement Strategy

The 3-mercapto intermediate undergoes alkylation with α-haloacetamides to install the thioether bridge:

General procedure :

  • Dissolve 3-mercapto-6-phenyltriazolopyridazine (1 eq) in anhydrous DMF under nitrogen.
  • Add K2CO3 (2 eq) and 2-chloro-N-(4-acetylphenyl)acetamide (1.2 eq).
  • Heat at 60°C for 8 hours.

Optimization insights :

  • Solvent polarity critically affects reaction rate (DMF > DMSO > THF)
  • Excess base (K2CO3) prevents disulfide formation

Yield : 68–72% for analogous systems

Alternative Coupling Approaches

Mitsunobu conditions offer an oxygen-sensitive alternative:

  • Reactants: 3-mercapto derivative, N-(4-acetylphenyl)-2-hydroxyacetamide
  • Reagents: DIAD (1.5 eq), PPh3 (1.5 eq) in THF
  • Temperature: 0°C → RT over 12 hours

Advantages :

  • Avoids haloacetamide synthesis
  • Better stereochemical control

Limitations :

  • Lower yields (≈55%) due to competing side reactions

Acetylation of the Aromatic Ring

While 4-aminoacetophenone derivatives often serve as direct precursors, late-stage acetylation may be employed:

Acetylation protocol :

  • Dissolve N-(4-aminophenyl)-2-((6-phenyltriazolopyridazin-3-yl)thio)acetamide (1 eq) in acetic anhydride (5 eq).
  • Add catalytic H2SO4 (0.1 eq).
  • Reflux at 120°C for 3 hours.

Workup :

  • Quench with ice-water
  • Neutralize with NaHCO3
  • Recrystallize from ethanol/water

Yield : 85–90%

Reaction Optimization

Solvent Effects

Solvent Dielectric Constant (ε) Reaction Time (h) Yield (%)
DMF 36.7 8 72
DMSO 46.7 6 68
Acetonitrile 37.5 12 58

Data adapted from demonstrates polar aprotic solvents optimize nucleophilic displacement kinetics.

Temperature Profiling

Temperature (°C) Completion Time (h) Purity (HPLC %)
40 24 92
60 8 95
80 4 88

Elevated temperatures accelerate reaction but may promote decomposition beyond 60°C.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d6) :

  • δ 2.55 (s, 3H, COCH3)
  • δ 4.25 (s, 2H, SCH2)
  • δ 7.45–8.20 (m, 9H, aromatic)
  • δ 10.15 (s, 1H, NH)

IR (KBr) :

  • 3275 cm⁻¹ (N-H stretch)
  • 1680 cm⁻¹ (C=O, acetamide)
  • 1585 cm⁻¹ (C=N, triazole)

HRMS (ESI+) :

  • Calculated for C21H17N5O2S [M+H]+: 404.1124
  • Observed: 404.1121

Comparative Route Analysis

Parameter Annulation Route Coupling Route
Total Steps 5 3
Overall Yield 42% 55%
Purification Complexity High Moderate
Scalability Limited Good

The coupling route demonstrates superior efficiency despite requiring advanced intermediates.

Q & A

Basic: What are the standard synthetic routes for preparing N-(4-acetylphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with aldehydes or ketones under reflux conditions (e.g., ethanol, 80°C) .
  • Step 2: Thioether formation by reacting the triazolopyridazine intermediate with 2-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF, DMSO) using bases like triethylamine to facilitate nucleophilic substitution .
  • Step 3: Functionalization of the acetylphenyl group via Friedel-Crafts acylation or direct coupling, optimized at 60–100°C with catalysts such as AlCl₃ .
    Key Considerations: Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

Methodological Answer:
Discrepancies often arise from inefficient heat transfer or solvent evaporation. Mitigation strategies include:

  • Design of Experiments (DoE): Systematically vary parameters (temperature, solvent volume, stirring rate) to identify critical factors .
  • Kinetic Studies: Use in situ FTIR or HPLC to track intermediate formation and optimize reaction time .
  • Alternative Solvents: Replace high-boiling-point solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve reproducibility .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm aromatic protons, acetyl group (δ ~2.5 ppm), and thioether linkage (δ ~3.8 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (C₂₅H₂₀N₄O₂S; calc. 464.13 g/mol) .
  • Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if present) .

Advanced: How can overlapping peaks in NMR spectra be resolved for structural confirmation?

Methodological Answer:

  • 2D NMR Techniques: Use HSQC and HMBC to correlate proton-carbon couplings and assign ambiguous signals (e.g., distinguishing triazole vs. pyridazine protons) .
  • Variable Temperature NMR: Heat samples to 50–60°C to reduce signal broadening caused by restricted rotation .
  • Deuterium Exchange: Identify exchangeable protons (e.g., amide NH) by adding D₂O .

Basic: What strategies are employed to determine solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility: Use shake-flask method with UV-Vis quantification in buffers (pH 1.2–7.4) and simulated biological fluids (e.g., PBS) .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to identify hydrolytic or oxidative degradation products .

Advanced: How can chemical stability be improved for in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce hydrolytically stable groups (e.g., tert-butyl esters) at reactive sites (e.g., acetyl moiety) .
  • Lyophilization: Formulate as a lyophilized powder with cryoprotectants (trehalose, mannitol) to enhance shelf life .
  • Microencapsulation: Use PLGA nanoparticles to protect against enzymatic degradation .

Basic: What in vitro assays are used to evaluate biological activity?

Methodological Answer:

  • Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial Activity: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

Advanced: How can researchers validate contradictory results in target engagement studies?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Directly measure binding kinetics (KD, kon/koff) to purified targets .
  • CRISPR/Cas9 Knockout: Use isogenic cell lines lacking the putative target to confirm specificity .
  • Thermal Shift Assay (TSA): Monitor protein melting temperature shifts upon compound binding .

Basic: How is the structure-activity relationship (SAR) studied for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace acetylphenyl with fluorophenyl) and test activity .
  • 3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Glide to simulate interactions with active sites (e.g., ATP-binding pockets) .
  • Molecular Dynamics (MD): GROMACS simulations (50 ns) to assess stability of ligand-target complexes .
  • Free Energy Perturbation (FEP): Calculate relative binding affinities for analogs .

Basic: What crystallographic techniques resolve the compound’s 3D structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) and solve structures using SHELX or PHASER .
  • Powder XRD: Compare experimental patterns with simulated data from Mercury CSD .

Advanced: How are degradation products identified during formulation studies?

Methodological Answer:

  • LC-MS/MS: Use C18 columns (gradient elution: 0.1% formic acid in acetonitrile/water) to separate and characterize degradants .
  • Forced Degradation: Expose to oxidative (H2O2), acidic (0.1M HCl), and photolytic (ICH Q1B) conditions .

Basic: What preclinical models assess toxicity and pharmacokinetics?

Methodological Answer:

  • In Vivo Toxicity: Acute toxicity in rodents (OECD 423) with histopathology and serum biochemistry .
  • Pharmacokinetics (PK): IV/oral dosing in rats, followed by LC-MS/MS analysis of plasma/tissue samples .

Advanced: How can metabolic pathways be elucidated to reduce off-target effects?

Methodological Answer:

  • Microsomal Incubations: Use human liver microsomes + NADPH to identify Phase I metabolites .
  • CYP Inhibition Assays: Screen against CYP3A4/2D6 isoforms via fluorogenic substrates .
  • Stable Isotope Labeling: Synthesize ¹³C-labeled analogs for tracking metabolic fate via NMR .

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